molecular formula C7H4ClNO7S B592599 4-Chloro-3-nitro-5-sulfobenzoic acid CAS No. 130262-91-8

4-Chloro-3-nitro-5-sulfobenzoic acid

Cat. No.: B592599
CAS No.: 130262-91-8
M. Wt: 281.619
InChI Key: KYAQAYJIAPXFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

4-Chloro-3-nitro-5-sulfobenzoic acid is typically synthesized through the nitration of 4-chlorobenzoic acid. The process involves the following steps :

    Nitration Reaction: 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This results in the nitration of the aromatic ring, producing 4-chloro-3-nitrobenzoic acid.

    Sulfonation Reaction: The 4-chloro-3-nitrobenzoic acid is then subjected to sulfonation using concentrated sulfuric acid, leading to the formation of this compound.

    Purification: The reaction mixture is extracted and purified through crystallization to obtain the final product.

Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity levels .

Chemical Reactions Analysis

4-Chloro-3-nitro-5-sulfobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonic acid group, using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate . Major products formed from these reactions include 4-amino-3-nitro-5-sulfobenzoic acid and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-5-sulfobenzoic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation or cleavage of chemical bonds. The nitro and sulfonic acid groups play crucial roles in these interactions, enhancing the compound’s reactivity and specificity .

Properties

IUPAC Name

4-chloro-3-nitro-5-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO7S/c8-6-4(9(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2H,(H,10,11)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAQAYJIAPXFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703902
Record name 4-Chloro-3-nitro-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130262-91-8
Record name 4-Chloro-3-nitro-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.